1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride
Overview
Description
1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C16H27Cl2N3 and its molecular weight is 332.3 g/mol. The purity is usually 95%.
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Biological Activity
1-Benzyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperazine core with a benzyl and pyrrolidinylmethyl substituent, contributing to its unique pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving different cancer cell lines, it has shown cytotoxic effects characterized by:
- IC50 Values : The IC50 values for various cancer cell lines ranged from 34 µM to over 100 µM, indicating varying degrees of sensitivity among different tumor types .
- Mechanism of Action : It induces apoptosis through intrinsic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Neuropharmacological Effects
This compound has been studied for its effects on the central nervous system (CNS). It acts as a potential anxiolytic and antidepressant agent, with research suggesting modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed that at a concentration of 100 µg/mL, it exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated a higher mortality rate in bacterial cultures treated with the compound compared to controls.
Bacterial Strain | Concentration (µg/mL) | Mortality Rate (%) |
---|---|---|
E. coli | 100 | 75 |
S. aureus | 100 | 82 |
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, the compound was tested against MDA-MB-231 (breast cancer) and U-87 MG (glioblastoma) cells. The findings showed that the compound significantly reduced cell viability at concentrations above 60 µM.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 38.29 |
U-87 MG | 40.59 |
The biological activity of this compound is attributed to several mechanisms:
- Cell Membrane Disruption : It disrupts bacterial membranes, leading to cell lysis.
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through mitochondrial signaling.
- Neurotransmitter Modulation : It influences serotonin and dopamine levels, contributing to its neuropharmacological effects.
Properties
IUPAC Name |
1-benzyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.2ClH/c1-2-5-15(6-3-1)13-18-9-11-19(12-10-18)14-16-7-4-8-17-16;;/h1-3,5-6,16-17H,4,7-14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRHYPUEKYHTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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